rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans (hereafter referred to as “rac-4”) is an organofluorine compound with a variety of uses in scientific research. Rac-4 is a chiral compound, meaning that it has two mirror image versions that are non-superimposable. It is a colorless liquid with a boiling point of 95°C and a melting point of -25°C. Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
4-bromobenzaldehyde, cyclopropane, trifluoromethyl iodide, sodium hydride, palladium on carbon, acetic acid, sodium chloride, wate
Reaction
Step 1: Synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropane, React cyclopropane with trifluoromethyl iodide in the presence of sodium hydride to obtain (1R,2R)-2-(trifluoromethyl)cyclopropane., Step 2: Synthesis of 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, React 4-bromobenzaldehyde with (1R,2R)-2-(trifluoromethyl)cyclopropane in the presence of palladium on carbon and acetic acid to obtain 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde., Step 3: Synthesis of rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans, React 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde with sodium chloride and water to obtain rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans.
Scientific Research Applications
Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, rac-4 has been used to synthesize a variety of compounds, including chiral amines, alcohols, and esters. In biochemical studies, rac-4 has been used to study the structure and function of various proteins and enzymes. Rac-4 has also been used to study the pharmacology of various drugs and to study the mechanism of action of various drugs.
Mechanism Of Action
The mechanism of action of rac-4 is not fully understood. However, it is believed that rac-4 binds to certain proteins and enzymes in the body, which then causes a change in the structure and/or function of the proteins or enzymes. This change in structure and/or function then leads to a desired effect, such as the activation or inhibition of a certain biochemical pathway.
Biochemical And Physiological Effects
Rac-4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, rac-4 has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes and proteases. Rac-4 has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and tyrosine kinase receptors. In addition, rac-4 has been shown to modulate the activity of certain ion channels, including calcium channels and potassium channels.
Advantages And Limitations For Lab Experiments
Rac-4 has several advantages that make it an attractive reagent for use in laboratory experiments. Rac-4 is a chiral compound, which means that it can be used to synthesize a variety of compounds with a high degree of enantioselectivity. Rac-4 is also relatively stable, which makes it easy to store and handle in the laboratory. However, rac-4 is a relatively expensive reagent, which can limit its use in some laboratory experiments.
Future Directions
There are a variety of future directions for research involving rac-4. One potential direction is to further study the biochemical and physiological effects of rac-4. Further research is needed to better understand how rac-4 modulates the activity of various proteins and enzymes in the body. Additionally, further research is needed to better understand the mechanism of action of rac-4 and to identify new applications for rac-4 in scientific research. Finally, further research is needed to identify new synthesis methods for rac-4 that are more cost-effective and efficient.
properties
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-5-9(10)8-3-1-7(6-15)2-4-8/h1-4,6,9-10H,5H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNTGPMNSMDEM-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.